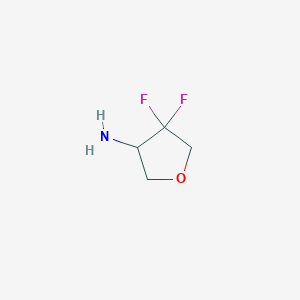

4,4-Difluorotetrahydrofuran-3-amine

Description

Significance of Fluorinated Heterocyclic Compounds in Medicinal Chemistry and Organic Synthesis

The introduction of fluorine into heterocyclic compounds is a critically important strategy in contemporary pharmaceutical chemistry. acs.orgnih.gov Heterocyclic moieties are foundational to a vast number of bioactive molecules, present in approximately 85% of such compounds. acs.orgnih.gov When combined with fluorine, these scaffolds often exhibit significantly improved pharmaceutical properties. acs.org Consequently, fluorinated heterocycles constitute a substantial portion of all available drugs, with some estimates placing the figure around 25%. acs.org

The utility of fluorine in drug design stems from its unique atomic properties. As the most electronegative element with a compact atomic size, fluorine can modulate the electronic characteristics of a molecule, enhance metabolic stability, and alter hydrogen bonding patterns. acs.org The carbon-fluorine (C-F) bond is exceptionally strong (approximately 116 kcal/mol), which can protect a drug molecule from enzymatic degradation, thereby improving its metabolic stability and half-life. acs.orgnih.govresearchgate.net

Furthermore, the selective placement of fluorine atoms can significantly influence a compound's physicochemical properties, such as lipophilicity and pKa. researchgate.net This modulation can lead to improved bioavailability, better permeability across cell membranes, and enhanced binding affinity to specific biological targets. nih.govnih.gov These combined effects have made the incorporation of fluorine a routine and powerful tool for optimizing lead compounds in drug discovery programs. researchgate.netrsc.org

Overview of Tetrahydrofuran (B95107) Derivatives in Pharmaceutical Development

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is not only a common laboratory solvent but also a privileged structural motif in a variety of natural products and pharmaceutical agents. bldpharm.comnih.gov Its inclusion in drug candidates is valued for its ability to improve solubility and act as a hydrogen bond acceptor through its oxygen atom, which can be crucial for binding to biological targets. mdpi.com

The U.S. Food and Drug Administration (FDA) has approved at least 13 drugs containing the THF nucleus for a range of clinical applications. nih.gov These compounds demonstrate broad therapeutic utility, highlighting the versatility of the THF scaffold. For instance, THF derivatives are integral to potent HIV protease inhibitors, where the cyclic ether structure plays a key role as a ligand. mdpi.com The significance of the THF oxygen was demonstrated in studies where its replacement with a methylene group led to a drastic loss of antiviral activity, likely due to the loss of critical hydrogen bonding interactions within the target's binding site. mdpi.com

Beyond infectious diseases, THF-containing molecules have shown potential as anticancer, antimicrobial, and antifungal agents. bldpharm.com The THF core is present in numerous biologically active natural products, which has inspired synthetic chemists to incorporate this scaffold into novel therapeutic designs. bldpharm.com

Research Landscape of Aminated Fluorinated Tetrahydrofurans

The specific combination of fluorination and amination on a tetrahydrofuran ring, as seen in 4,4-Difluorotetrahydrofuran-3-amine, places it at the intersection of several important areas of modern medicinal chemistry. The development of novel fluorinated amino acids and related structures is a rapidly growing field of research. nih.govnih.gov These "tailor-made" amino structures are increasingly used as building blocks in drug design to enhance the properties of peptide-based drugs or to introduce chirality and functional groups into small molecules. nih.gov

Fluorine-containing amino acids are sought after because they can stabilize protein and peptide structures, improve metabolic resistance, and act as sensitive probes for NMR studies. nih.gov The principles guiding the use of fluorinated amino acids extend to simpler aminated scaffolds. The vicinal (or nearby) placement of fluorine atoms and an amine group creates a "fluoroamine" substructure, a motif of significant interest in medicinal chemistry.

While the broader research focuses on fluorinated amino acids in general, there is specific interest in scaffolds that merge these features with proven heterocyclic cores. The development of tetrahydrofuran-based amino acids for creating diverse chemical libraries for drug screening highlights the perceived value of combining these structural elements. The synthesis of such complex building blocks allows medicinal chemists to explore new chemical space and fine-tune the properties of drug candidates with a high degree of control. Therefore, a compound like this compound serves as a valuable, ready-made component for synthesizing more complex molecules with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorooxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO/c5-4(6)2-8-1-3(4)7/h3H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAAJNMTVCAXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Difluorotetrahydrofuran 3 Amine and Its Derivatives

De Novo Synthesis Strategies

The construction of 4,4-Difluorotetrahydrofuran-3-amine from acyclic or simpler cyclic precursors involves a multi-step approach, ensuring precise control over the molecular architecture. These strategies typically encompass the formation of the tetrahydrofuran (B95107) core, introduction of the gem-difluoro unit, and the final installation of the amine functionality.

Multi-step Synthetic Routes

The de novo synthesis of this compound is a sequential process that involves the careful orchestration of several chemical transformations. A logical and commonly employed pathway commences with the synthesis of a suitable precursor, followed by a key fluorination step, ring closure to form the heterocyclic core, and finally, amination.

A crucial intermediate in the synthesis of the target amine is the corresponding ketone, 4,4-difluorotetrahydrofuran-3-one. The preparation of this key intermediate can be envisioned starting from readily available precursors. A plausible synthetic route begins with the synthesis of tetrahydrofuran-3-one.

The fluorination of the C4 position of the tetrahydrofuran-3-one precursor is a critical step. The introduction of a gem-difluoro group can be achieved using modern fluorinating agents. Deoxyfluorinating agents such as sulfur tetrafluoride (SF₄) and its more manageable liquid derivatives, diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are effective for the conversion of ketones to gem-difluorides. nih.gov Deoxo-Fluor® is often preferred due to its enhanced thermal stability compared to DAST. nih.gov The reaction typically involves treating the ketone with an excess of the fluorinating agent in an inert solvent.

Table 1: Fluorination of Ketones to Gem-Difluorides

| Fluorinating Agent | Typical Conditions | Reference |

|---|---|---|

| Deoxo-Fluor® | Inert solvent (e.g., CH₂Cl₂), controlled temperature | nih.gov |

| DAST | Inert solvent, low temperature | General knowledge |

| SF₄ | High pressure, specialized equipment | General knowledge |

The formation of the tetrahydrofuran ring is a fundamental step in the synthesis. Various methods for the synthesis of substituted tetrahydrofurans have been developed, often involving intramolecular cyclization reactions. organic-chemistry.org For instance, the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone, is a powerful tool for constructing tetrahydropyran (B127337) rings and can be adapted for tetrahydrofuran synthesis. organic-chemistry.org

In the context of synthesizing 4,4-difluorotetrahydrofuran-3-one, a strategy could involve the cyclization of a difluorinated acyclic precursor. For example, an appropriately substituted difluoro-diol could undergo acid-catalyzed dehydration and cyclization to furnish the desired heterocyclic ketone.

The final and crucial step in the synthesis of this compound is the introduction of the amino group at the C3 position. This can be accomplished through two primary strategies: reductive amination of the corresponding ketone or nucleophilic substitution of a suitable leaving group at the C3 position. The hydrochloride salt of the target compound, this compound hydrochloride, is also a common stable form. bldpharm.comachmem.com

Reductive amination is a widely used and versatile method for the synthesis of amines from ketones or aldehydes. masterorganicchemistry.comyoutube.comlibretexts.orgorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced in situ to the desired amine.

For the synthesis of a primary amine, ammonia (B1221849) or an ammonia surrogate is used. organic-chemistry.org A common protocol involves the use of ammonium (B1175870) chloride in the presence of a Lewis acid, such as titanium(IV) isopropoxide, to facilitate imine formation, followed by reduction with a hydride source like sodium borohydride. organic-chemistry.org The mechanism involves the formation of an iminium ion, which is more susceptible to reduction than the starting ketone. youtube.com This method has been successfully applied to the reductive amination of fluorinated ketones. nih.gov

Table 2: Reagents for Reductive Amination of Ketones

| Amine Source | Reducing Agent | Catalyst/Additive | Typical Solvent | Reference |

|---|---|---|---|---|

| Ammonia/Ammonium Salt | Sodium Borohydride | Titanium(IV) Isopropoxide | Ethanol | organic-chemistry.org |

| Benzylamine | - | Triethylamine | - | nih.gov |

| Various Amines | Sodium Cyanoborohydride | Mild Acid | Methanol | masterorganicchemistry.com |

| Various Amines | Sodium Triacetoxyborohydride | Acetic Acid | Dichloroethane | masterorganicchemistry.com |

An alternative approach to amination involves the nucleophilic displacement of a suitable leaving group at the C3 position of the tetrahydrofuran ring. This strategy first requires the reduction of the ketone, 4,4-difluorotetrahydrofuran-3-one, to the corresponding alcohol, 3-hydroxy-4,4-difluorotetrahydrofuran. This alcohol can then be activated by converting the hydroxyl group into a good leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate).

Subsequent reaction with an amine nucleophile, such as ammonia or a protected amine equivalent, would lead to the formation of the C-N bond via an Sₙ2 reaction. nih.govnih.gov The success of this approach is dependent on the stereochemistry of the starting alcohol and the potential for competing elimination reactions.

Amination Procedures at the C3 Position

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, offering advantages such as reduced reaction times, lower costs, and decreased waste generation by minimizing intermediate purification steps. rsc.orgorganic-chemistry.org These approaches are increasingly applied to the synthesis of complex heterocyclic structures.

While specific one-pot or multicomponent reactions for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the principles of these methodologies can be applied to its synthesis. For instance, a multicomponent approach could conceivably involve the reaction of a difluorinated carbonyl compound, an amine source, and a suitable cyclizing agent. The development of such a process would be a significant advancement in the efficient production of this and related fluorinated aminotetrahydrofurans.

Multicomponent reactions are powerful tools for creating structurally diverse molecules. rsc.org For example, the Hantzsch reaction, a classic MCR, is used to synthesize 1,4-dihydropyridines from an aldehyde, a β-ketoester, and ammonia or an ammonium salt. organic-chemistry.orgresearchgate.net Similarly, four-component reactions have been developed for the synthesis of other nitrogen-containing heterocycles like 2-amino-1,3,4-thiadiazoles. nih.gov These examples highlight the potential for developing novel MCRs for the synthesis of fluorinated tetrahydrofuran amines. A hypothetical one-pot synthesis of a 1,4-disubstituted 1,2,3-triazole, for instance, can be achieved from various halides without the need to isolate the potentially unstable organic azide (B81097) intermediates. nih.gov

The following table summarizes different multicomponent reaction strategies that could be adapted for the synthesis of fluorinated heterocyclic amines.

| Reaction Name | Components | Product | Potential Relevance |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (B1200194) | Demonstrates MCR principles for heterocycle formation. organic-chemistry.orgresearchgate.net |

| Four-Component Thiadiazole Synthesis | Primary amine, Carbon disulfide, Hydrazine, Acyl chloride | 2-Amino-1,3,4-thiadiazole | Example of a four-component reaction to build a functionalized heterocycle. nih.gov |

| One-Pot Triazole Synthesis | Halide, Sodium Azide, Alkyne, Copper(I) catalyst | 1,4-Disubstituted 1,2,3-triazole | Illustrates in situ generation of reactive intermediates in a one-pot process. nih.gov |

Stereoselective Synthesis and Chiral Resolution

The presence of two adjacent stereocenters in this compound necessitates stereocontrolled synthetic methods to obtain enantiomerically pure forms, which are often crucial for biological applications.

Asymmetric synthesis aims to directly produce a single enantiomer or diastereomer of a chiral molecule. researchgate.net Various strategies have been developed for the asymmetric synthesis of related fluorinated and non-fluorinated amino compounds.

One common approach is the asymmetric reduction of a prochiral ketone. For instance, the highly enantioselective reduction of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ones using a borane-dimethyl sulfide (B99878) complex in the presence of a catalytic amount of (S)-2-methyl-CBS-oxazaborolidine yields the corresponding chiral alcohols in high enantiomeric excess. researchgate.net This alcohol can then be converted to the desired amine via mesylation, azidation, and subsequent reduction, preserving the stereochemical integrity. researchgate.net

Another powerful technique is the use of chiral auxiliaries. Although not directly applied to this compound in the available literature, this method involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.

Catalytic asymmetric synthesis, employing chiral catalysts, is a highly efficient method for generating enantiomerically enriched products. researchgate.net Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of non-canonical amino acids and their derivatives. researchgate.net

The table below outlines some asymmetric synthesis strategies applicable to amine synthesis.

| Technique | Description | Example Application | Reference |

| Asymmetric Ketone Reduction | A prochiral ketone is reduced using a chiral reducing agent or a stoichiometric reductant with a chiral catalyst to produce an enantiomerically enriched alcohol. | Reduction of benzopyranones with a CBS catalyst. researchgate.net | researchgate.net |

| Chiral Auxiliary | A chiral molecule is covalently attached to the substrate to control the stereochemistry of a reaction on the substrate. | Not specifically documented for this compound. | N/A |

| Organocatalytic Asymmetric Synthesis | A small chiral organic molecule is used as a catalyst to induce enantioselectivity. | Synthesis of non-canonical amino acids. researchgate.net | researchgate.net |

The resolution of a racemic mixture via diastereomeric salt formation is a classical and industrially viable method for obtaining enantiomerically pure amines and acids. nih.gov This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govresearchgate.net

For example, racemic 3-hydroxycarboxylic acids have been successfully resolved using chiral bases like 2-amino-1,2-diphenylethanol (B1215729) (ADPE) and cinchonidine. nih.gov The choice of solvent is critical as it can significantly influence the yield and optical purity of the separated diastereomeric salts. nih.gov Similarly, racemic amlodipine (B1666008) has been resolved using (R,R)-tartaric acid. nih.gov After separation of the less soluble diastereomeric salt, the desired enantiomer of the amine can be recovered by treating the salt with a base.

The efficiency of resolution can be quantified by the yield and the enantiomeric excess (e.e.) of the obtained enantiomer.

| Resolving Agent | Target Racemate | Key Findings | Reference |

| (-)-ADPE and Cinchonidine | 3-Hydroxycarboxylic acids | The solvent choice significantly impacts the efficiency of the resolution. Hydrogen bonding and CH/π interactions stabilize the less-soluble diastereomeric salts. nih.gov | nih.gov |

| (R,R)-Tartaric Acid | Amlodipine | Both enantiomers could be obtained with high enantiomeric excess using the same resolving agent. nih.gov | nih.gov |

| L-Tartaric Acid | Tetrahydrofurfurylamine | (R)-Tetrahydrofurfurylamine was isolated with high optical purity through fractional crystallization of the diastereomeric salt. researchgate.net | researchgate.net |

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.govcnr.it This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation. nih.gov

High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for enantioseparation. nih.govlcms.cz The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used. nih.gov

The separation of structural isomers is critical to avoid false positives, and liquid chromatography often provides a more reliable and efficient method than gas chromatography for this purpose. lcms.cz For the analysis of amines, derivatization is sometimes employed to improve detection. researchgate.net

While specific chromatographic methods for the enantioseparation of this compound are not detailed in the provided search results, the principles are broadly applicable. The development of a suitable HPLC method would involve screening various chiral columns and mobile phase compositions to achieve optimal resolution.

| Chromatographic Technique | Stationary Phase Type | Principle of Separation | Relevance |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Differential diastereomeric interactions between the enantiomers and the CSP. nih.gov | Standard and powerful method for both analytical and preparative enantioseparation. nih.gov |

| Gas Chromatography (GC) | Chiral Capillary Column | Formation of transient diastereomeric complexes with the chiral stationary phase. | Can be used for volatile amines, but isomer separation can be challenging. lcms.cz |

Chemical Reactivity and Transformation Studies of 4,4 Difluorotetrahydrofuran 3 Amine

Reactions at the Amine Moiety

The primary amine group in 4,4-Difluorotetrahydrofuran-3-amine is a key site for a variety of chemical transformations, including nucleophilic attack and bond formation. The electron-withdrawing nature of the adjacent difluoromethyl group is anticipated to modulate the nucleophilicity and basicity of the amine, potentially influencing reaction rates and outcomes compared to its non-fluorinated counterparts.

Alkylation and Acylation Reactions

Primary amines are well-known to undergo alkylation with alkyl halides and acylation with acylating agents such as acid chlorides and anhydrides. researchgate.netlibretexts.org These reactions proceed via nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl or acyl group.

In the case of this compound, the inductive effect of the two fluorine atoms is expected to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity. This may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) to achieve efficient alkylation or acylation compared to non-fluorinated analogues. masterorganicchemistry.com Over-alkylation to form secondary and tertiary amines is a common side reaction, but this can often be controlled by using a large excess of the primary amine. masterorganicchemistry.com

Table 1: Hypothetical Alkylation and Acylation Reactions of this compound

| Reactant 1 | Electrophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl iodide | N-Methyl-4,4-difluorotetrahydrofuran-3-amine | Alkylation |

| This compound | Benzyl bromide | N-Benzyl-4,4-difluorotetrahydrofuran-3-amine | Alkylation |

| This compound | Acetyl chloride | N-(4,4-Difluorotetrahydrofuran-3-yl)acetamide | Acylation |

| This compound | Benzoyl chloride | N-(4,4-Difluorotetrahydrofuran-3-yl)benzamide | Acylation |

Formation of Imines and Enamines

The reaction of primary amines with aldehydes and ketones under mildly acidic conditions is a classic method for the formation of imines (Schiff bases). wikipedia.orglibretexts.orgmasterorganicchemistry.com This condensation reaction involves nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. wikipedia.orglibretexts.org The reaction is reversible, and the optimal pH is typically between 4 and 5 to ensure sufficient protonation of the carbonyl group and the carbinolamine's hydroxyl group, without excessive protonation of the amine nucleophile. libretexts.orglumenlearning.com

This compound, as a primary amine, is expected to react with various aldehydes and ketones to form the corresponding imines. Enamine formation is characteristic of secondary amines and is not the expected outcome here. masterorganicchemistry.com The reduced basicity of the amine due to the fluorine atoms might affect the reaction equilibrium and rate.

Table 2: Hypothetical Imine Formation Reactions with this compound

| Reactant 1 | Carbonyl Compound | Product |

|---|---|---|

| This compound | Benzaldehyde | N-Benzylidene-4,4-difluorotetrahydrofuran-3-amine |

| This compound | Acetone | N-(Propan-2-ylidene)-4,4-difluorotetrahydrofuran-3-amine |

| This compound | Cyclohexanone | N-(Cyclohexylidene)-4,4-difluorotetrahydrofuran-3-amine |

Cross-Coupling Amination Reactions

Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines. wikipedia.orgwikipedia.orgnih.govwikipedia.org In these reactions, an amine is coupled with an aryl halide or pseudohalide.

This compound can serve as the amine component in these cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and would likely need to be optimized to account for the electronic properties of the fluorinated amine. wikipedia.orgrug.nl The Buchwald-Hartwig reaction is generally more versatile and tolerant of a wider range of functional groups compared to the often harsher conditions of the Ullmann reaction. wikipedia.orgwikipedia.org

Table 3: Hypothetical Cross-Coupling Amination Reactions of this compound

| Reactant 1 | Aryl Halide | Coupling Reaction | Product |

|---|---|---|---|

| This compound | Bromobenzene | Buchwald-Hartwig | N-Phenyl-4,4-difluorotetrahydrofuran-3-amine |

| This compound | 4-Chloropyridine | Buchwald-Hartwig | N-(Pyridin-4-yl)-4,4-difluorotetrahydrofuran-3-amine |

| This compound | Iodobenzene | Ullmann Condensation | N-Phenyl-4,4-difluorotetrahydrofuran-3-amine |

Nitrosation Reactions and Nitramine Formation

The reaction of primary amines with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), typically leads to the formation of a diazonium salt. nih.gov For primary aliphatic amines, these diazonium salts are generally unstable and can decompose through various pathways, including elimination and substitution, to yield a mixture of products. nih.gov

The formation of a stable N-nitrosamine is characteristic of secondary amines. nih.gov The synthesis of primary nitramines is more complex and usually involves a multi-step sequence, often requiring protection of the amine, followed by nitration and deprotection. nih.gov Direct nitration of primary amines is often problematic due to the formation of unreactive ammonium (B1175870) salts in the acidic nitrating media. nih.gov The reaction of this compound with nitrosating agents would be expected to proceed through an unstable diazonium intermediate. The formation of the corresponding nitramine would likely require a dedicated multi-step synthetic route.

Table 4: Hypothetical Nitrosation and Nitramine Formation Related Reactions

| Reactant 1 | Reagent(s) | Expected Intermediate/Product | Reaction Type |

|---|---|---|---|

| This compound | NaNO₂, HCl | 4,4-Difluorotetrahydrofuran-3-diazonium chloride | Diazotization |

| N-Acetyl-4,4-difluorotetrahydrofuran-3-amine | HNO₃/Ac₂O | N-Nitro-N-(4,4-difluorotetrahydrofuran-3-yl)acetamide | Nitration |

| N-Nitro-N-(4,4-difluorotetrahydrofuran-3-yl)acetamide | Base | 4,4-Difluorotetrahydrofuran-3-nitramine | Deprotection |

Reactivity of the Fluorinated Tetrahydrofuran (B95107) Ring

The tetrahydrofuran ring is generally stable, but it can undergo ring-opening reactions under specific conditions, typically involving strong acids or Lewis acids. The presence of the gem-difluoro group at the 4-position is expected to have a significant impact on the ring's reactivity.

Ring-Opening Reactions

Ring-opening of tetrahydrofuran is typically initiated by protonation or coordination of a Lewis acid to the ring oxygen, making it a better leaving group. This is followed by nucleophilic attack at one of the adjacent carbons. The gem-difluoro group in this compound is a strong electron-withdrawing group, which is expected to destabilize any developing positive charge on the adjacent carbons (C3 and C5). This would likely make the ring more resistant to cleavage compared to unsubstituted tetrahydrofuran.

However, under forcing conditions with strong Lewis acids, ring-opening might be achievable. The regioselectivity of the nucleophilic attack would be an interesting aspect to study, as the electronic effects of both the fluorine atoms and the amino group would come into play.

Table 5: Hypothetical Ring-Opening Reactions of the 4,4-Difluorotetrahydrofuran Ring

| Substrate | Reagents | Potential Product(s) | Reaction Type |

|---|---|---|---|

| N-Acetyl-4,4-difluorotetrahydrofuran-3-amine | HBr, heat | N-(4-Bromo-2-(bromomethyl)-3,3-difluorobutyl)acetamide | Acid-catalyzed ring-opening |

| N-Acetyl-4,4-difluorotetrahydrofuran-3-amine | BBr₃ | N-(4-Bromo-2-(bromomethyl)-3,3-difluorobutyl)acetamide | Lewis acid-mediated ring-opening |

Fluorine Effects on Ring Stability and Reactivity

The introduction of gem-difluoro substituents has profound stereoelectronic effects on the tetrahydrofuran ring. These effects modulate the ring's conformation, stability, and susceptibility to chemical transformations. The strong C-F bonds and the high electronegativity of fluorine can stabilize adjacent carbocations and influence the pKa of neighboring functional groups.

Derivatization for Enhanced Functionality and Diversity

The primary amine of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the construction of diverse molecular libraries and the synthesis of complex target molecules. Derivatization protocols are often employed to introduce new functional groups and to build upon the core scaffold. nih.gov

Synthesis of Fused Heterocyclic Systems Containing the this compound Scaffold

A significant application of the this compound scaffold is in the synthesis of novel fused heterocyclic systems. researchgate.netresearchgate.net By reacting the amine functionality with appropriate bifunctional reagents, it is possible to construct bicyclic and polycyclic structures incorporating the fluorinated tetrahydrofuran ring.

For example, condensation of the amine with diketones, ketoesters, or other electrophilic partners can lead to the formation of fused pyrazines, pyridines, or other nitrogen-containing heterocycles. These fused systems are of great interest in drug discovery due to their rigidified conformations and potential for novel interactions with biological targets. The synthesis of c-fused furans and their derivatives is a vibrant area of research, with applications in medicinal chemistry and materials science. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Amine Scaffolds

| Starting Amine Scaffold | Reagent | Fused Heterocycle | Potential Application Area |

| Substituted Aminobenzimidazole | Dicarbonyl Compound | Imidazo[1,2-a]pyrazine | Medicinal Chemistry |

| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | Medicinal Chemistry |

| This compound | Diketoester | Dihydropyrrolo[1,2-a]pyrazine (hypothetical) | Drug Discovery |

This table provides illustrative examples of how amine scaffolds can be used to generate fused heterocyclic systems. The specific reaction with this compound is a hypothetical projection based on known chemical transformations.

Preparation of Conjugates and Pro-drug Forms

The primary amine of this compound is an ideal site for conjugation to other molecules, such as peptides, proteins, or labels for biological studies. Acylation or alkylation of the amine allows for the attachment of a wide variety of functional groups.

Furthermore, the amine can be modified to create pro-drug forms of a parent drug molecule. By forming a cleavable bond, such as an amide or a carbamate, the pharmacokinetic properties of the drug can be modulated. The pro-drug can then be designed to release the active parent drug under specific physiological conditions.

Spectroscopic and Advanced Structural Characterization of 4,4 Difluorotetrahydrofuran 3 Amine

Advanced NMR Spectroscopic Analysis (e.g., 2D NMR, Fluorine NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4,4-Difluorotetrahydrofuran-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, would provide a wealth of structural information.

¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the protons on the tetrahydrofuran (B95107) ring and the amine group. The protons on the carbon adjacent to the oxygen (C5) would likely appear as the most downfield non-amine signal due to the deshielding effect of the oxygen atom. The proton on C3, being adjacent to both the amine and the difluorinated carbon, would have its chemical shift influenced by both groups. The protons on C2 would also be affected by the neighboring oxygen and the C3 amine. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show four distinct signals for the carbon atoms of the tetrahydrofuran ring. The carbon atom C4, bonded to two fluorine atoms, would exhibit a characteristic triplet in the proton-decoupled spectrum due to one-bond C-F coupling. Its chemical shift would be significantly downfield. The C3 and C5 carbons, being bonded to nitrogen and oxygen respectively, would also have distinct chemical shifts.

¹⁹F NMR: Fluorine-19 NMR is a particularly powerful tool for characterizing this molecule. nih.gov Due to the presence of a gem-difluoro group at the C4 position, a single signal is expected in the ¹⁹F NMR spectrum, unless the molecule adopts a conformation that renders the two fluorine atoms magnetically inequivalent. google.com The chemical shift of the fluorine atoms would be influenced by the surrounding chemical environment. bldpharm.comgoogle.com In related gem-difluorinated cyclic systems, the difference in chemical shifts between diastereotopic fluorines can be a sensitive probe of the ring conformation. google.comresearchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity between protons on adjacent carbons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning the proton and carbon signals unequivocally by correlating the proton and carbon nuclei that are directly bonded (HSQC) or separated by two or three bonds (HMBC).

Expected ¹H and ¹³C NMR Data

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity (¹³C) |

| C2 | 3.5 - 4.0 | 65 - 75 | t |

| C3 | 3.0 - 3.5 | 50 - 60 | d |

| C4 | - | 115 - 125 | t (due to ¹JCF) |

| C5 | 3.8 - 4.2 | 70 - 80 | t |

| NH₂ | 1.5 - 3.0 (broad) | - | - |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation and purity assessment. bldpharm.comorgchemboulder.com

For this compound (C₄H₇F₂NO), the molecular weight is 123.10 g/mol . spectroscopyonline.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the loss of small neutral molecules or radicals. For instance, cleavage of the C-C bond adjacent to the amine (alpha-cleavage) is a common fragmentation pathway for amines. Loss of HF or a fluorine radical could also be expected. The presence of the tetrahydrofuran ring might lead to ring-opening and subsequent fragmentation.

Purity Assessment: Mass spectrometry, particularly when coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for assessing the purity of the compound. It can detect and help identify any impurities present, even in small amounts.

Expected Key Mass Spectrometry Fragments

| m/z | Possible Fragment |

| 123 | [M]⁺ (Molecular ion) |

| 106 | [M - NH₃]⁺ |

| 103 | [M - HF]⁺ |

| 94 | [M - C₂H₅]⁺ (from ring cleavage) |

| 78 | [M - C₂H₃F]⁺ |

Note: This table represents a prediction of possible fragmentation patterns.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles.

This technique would unambiguously determine the relative stereochemistry of the molecule. Furthermore, if a chiral resolving agent is used to form a salt or derivative, X-ray crystallography can be used to determine the absolute configuration of the chiral center at C3.

The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the ether oxygen, which govern the crystal packing. The conformation of the tetrahydrofuran ring in the solid state would also be clearly delineated.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C-F, C-O, and C-N bonds.

N-H stretching: As a primary amine, two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

N-H bending: The N-H bending (scissoring) vibration of a primary amine typically appears in the range of 1590-1650 cm⁻¹.

C-F stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹. The presence of two fluorine atoms on the same carbon will likely result in strong, distinct bands.

C-O stretching: The C-O-C stretching of the ether linkage will give rise to a strong band, typically in the 1050-1150 cm⁻¹ region.

C-N stretching: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range for aliphatic amines.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for studying the skeletal vibrations of the ring.

Expected Vibrational Frequencies

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric) | 3350 - 3500 | Medium |

| N-H Stretch (symmetric) | 3250 - 3400 | Medium |

| C-H Stretch | 2850 - 2960 | Medium-Strong |

| N-H Bend | 1590 - 1650 | Medium-Strong |

| C-F Stretch | 1000 - 1200 | Strong |

| C-O-C Stretch | 1050 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Conformational Analysis using Spectroscopic and Computational Methods

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. The presence of substituents on the ring significantly influences the conformational preferences.

For this compound, the bulky and electronegative fluorine atoms at the C4 position, along with the amine group at C3, will play a crucial role in determining the lowest energy conformation. Steric and stereoelectronic effects, such as the gauche effect, will be important.

Spectroscopic Methods: Detailed analysis of coupling constants, particularly ³JHH values from the ¹H NMR spectrum, can provide information about the dihedral angles and thus the ring's conformation in solution. Nuclear Overhauser Effect (NOE) experiments can also provide through-space distance information between protons, further aiding in the conformational assignment.

Computational Methods: In conjunction with spectroscopic data, computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the different possible conformations of the molecule. By calculating the relative energies of these conformers, the most stable conformation(s) can be predicted. These computational models can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the conformational model.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering a deep understanding of the molecule's stability, reactivity, and spectroscopic characteristics. For 4,4-Difluorotetrahydrofuran-3-amine, DFT calculations can provide critical data on its geometry, electronic properties, and reactivity descriptors.

DFT calculations, often employing basis sets such as 6-31G(d,p) or larger, can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations are instrumental in understanding the impact of the gem-difluoro group and the amine substituent on the tetrahydrofuran (B95107) ring.

Furthermore, DFT allows for the calculation of key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Other reactivity descriptors that can be derived from DFT calculations include the ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, the electrophilicity index helps in understanding the molecule's ability to act as an electrophile.

The following table illustrates the type of data that can be obtained from DFT calculations on this compound.

| Property | Calculated Value |

| HOMO Energy | -X.XX eV |

| LUMO Energy | +Y.YY eV |

| HOMO-LUMO Gap | Z.ZZ eV |

| Ionization Potential | A.AA eV |

| Electron Affinity | B.BB eV |

| Electronegativity (χ) | C.CC |

| Chemical Hardness (η) | D.DD |

| Electrophilicity Index (ω) | E.EE |

| Note: The values in this table are illustrative and would be determined by specific DFT calculations. |

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional structure of a molecule is not static; it is a dynamic entity that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape of this compound.

The tetrahydrofuran ring is known to exhibit a degree of flexibility, and the presence of substituents can significantly influence its preferred conformations. For this compound, MD simulations can explore the different puckering states of the five-membered ring, such as the envelope and twist conformations. The simulations can also reveal the preferred orientations of the amine group relative to the ring.

By analyzing the trajectory of the MD simulation, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's behavior in solution and its ability to interact with other molecules, such as biological macromolecules. The conformational flexibility can play a significant role in determining the molecule's biological activity, as it may need to adopt a specific conformation to bind to a receptor or enzyme active site. researchgate.net

The results of an MD simulation are often visualized by plotting the potential energy of the system as a function of specific geometric parameters, such as dihedral angles. This allows for the construction of a Ramachandran-like plot for the flexible parts of the molecule, providing a clear representation of the accessible conformational space.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. digitaloceanspaces.com These models are widely used in drug discovery and materials science to predict the activity or properties of new compounds, thereby reducing the need for extensive experimental testing.

For this compound, QSAR and QSPR models could be developed to predict its potential biological activities or physicochemical properties. This would involve compiling a dataset of structurally related compounds with known activities or properties and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

The development of a QSAR/QSPR model for this compound would require the calculation of a set of molecular descriptors. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. The descriptors can be calculated using various computational tools and can be broadly classified into the following categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, topological polar surface area).

3D Descriptors: Based on the 3D structure (e.g., molecular volume, surface area).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

The following table provides examples of molecular descriptors that could be used in a QSAR/QSPR study of this compound and its analogs.

| Descriptor Type | Example Descriptor |

| Constitutional | Molecular Weight |

| Topological | Zagreb Index |

| Geometrical | Molecular Volume |

| Electrostatic | Dipole Moment |

| Quantum-Chemical | HOMO Energy |

| Note: This table is illustrative of the types of descriptors used in QSAR/QSPR modeling. |

By identifying the key descriptors that influence a particular activity or property, QSAR/QSPR models can provide valuable insights into the structure-activity or structure-property relationships, guiding the design of new analogs with improved characteristics.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, computational methods can be used to investigate its reactivity in various chemical transformations, providing detailed information about reaction pathways, transition states, and activation energies.

DFT calculations are particularly well-suited for studying reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state corresponds to the activation energy of the reaction, which determines the reaction rate.

For example, the nucleophilic properties of the amine group in this compound could be investigated by modeling its reaction with an electrophile. DFT calculations could be used to compare different possible reaction pathways, such as N-alkylation or N-acylation, and to determine which pathway is energetically more favorable.

Similarly, the influence of the gem-difluoro group on the reactivity of the tetrahydrofuran ring could be studied. For instance, the stability of a carbocation adjacent to the difluorinated carbon could be assessed, providing insights into the feasibility of reactions proceeding through such an intermediate.

The following table illustrates the kind of data that can be obtained from computational studies of a hypothetical reaction involving this compound.

| Reaction Parameter | Calculated Value |

| Activation Energy (ΔG‡) | XX.X kcal/mol |

| Reaction Energy (ΔG) | -YY.Y kcal/mol |

| Key Transition State Bond Length | Z.ZZ Å |

| Note: The values in this table are illustrative and would be determined by specific computational studies of a reaction mechanism. |

By providing a detailed understanding of the reaction mechanism, computational studies can be instrumental in optimizing reaction conditions, predicting the stereochemical outcome of a reaction, and designing new synthetic routes.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Drug Design

The concept of "privileged structures" was first introduced in 1988 to describe molecular frameworks that can bind to multiple, unrelated biological targets. nih.gov These scaffolds serve as versatile starting points for the development of new drugs for various diseases. nih.gov The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is one such example of a privileged scaffold, with its derivatives showing a wide range of pharmacological activities. nih.govrsc.org

The inclusion of fluorine atoms in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 4,4-difluorotetrahydrofuran-3-amine scaffold incorporates a gem-difluoro group on a tetrahydrofuran (B95107) ring, a five-membered heterocyclic ether. This combination offers a unique three-dimensional structure and electronic environment. The fluorine atoms can modulate the pKa of the neighboring amine group and influence non-covalent interactions with biological targets.

Preclinical Biological Activity Evaluation

Derivatives of the this compound scaffold have been investigated for a variety of biological activities in preclinical studies.

Antiproliferative and Anticancer Activities of Derivatives

The search for novel anticancer agents is a major focus of medicinal chemistry. Several studies have highlighted the potential of heterocyclic compounds, including those with furan (B31954) and thiophene (B33073) cores, as antiproliferative agents. researchgate.netresearchgate.net For instance, certain thiophene derivatives have shown excellent anticancer activities, with some exhibiting better inhibitory effects than the reference drug doxorubicin (B1662922) against specific cancer cell lines like MCF-7. researchgate.net The cytotoxic effects of some of these compounds are linked to the induction of apoptosis through the dissipation of the mitochondrial membrane and increased production of reactive oxygen species in tumor cells. mdpi.com

While direct studies on this compound derivatives' anticancer properties are not extensively documented in the provided results, the broader class of fluorinated and furan-containing compounds shows promise. For example, a tetrahydrofuran analog of the natural product FR901464, which has antiproliferative activity, was synthesized and evaluated. nih.gov Although this specific analog was less potent than its tetrahydropyran (B127337) counterpart, the study underscores the importance of the heterocyclic ring in biological activity. nih.gov

Table 1: Antiproliferative Activity of Selected Thiophene Derivatives

| Compound | MCF-7 (IC50 in µM) |

|---|---|

| Doxorubicin | 8.43 ± 0.5 |

| Compound 11 | 7.537 ± 0.07 |

IC50 values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial, Antiparasitic, and Antiviral Properties of Derivatives

The development of new antimicrobial, antiparasitic, and antiviral agents is crucial to combat infectious diseases. Heterocyclic compounds are a rich source of such agents. nih.govnih.govresearchgate.net For example, derivatives of 1,3,4-oxadiazole (B1194373) have demonstrated broad-spectrum antimicrobial activity. nih.gov Similarly, certain quinazoline (B50416) derivatives have shown efficacy against both Leishmania and multidrug-resistant bacteria. usf.edu

While specific data on this compound derivatives is limited in the search results, the general class of furan-containing compounds has been explored for these properties. For instance, novel nitrofuran-isatin hybrids have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing significant potency against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Enzyme Inhibition and Receptor Ligand Studies

The this compound scaffold has the potential to be incorporated into molecules that target specific enzymes and receptors. For example, BACE-1, an aspartyl protease, is a key target in Alzheimer's disease research, and novel piperidine-based inhibitors have been developed. nih.gov The ability of the difluoro-substituted ring to influence binding and permeability makes it an attractive feature for such inhibitors.

In another area, dihydrofolate reductase (DHFR) is a well-established target for antibacterial and antimalarial drugs. nih.gov A modified trimethoprim (B1683648) derivative demonstrated enhanced antimicrobial activity, highlighting the impact of small structural changes on enzyme inhibition. nih.gov Furthermore, derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have been synthesized and evaluated for their affinity to dopamine (B1211576) receptors, showing that fluorine substitution can modulate receptor selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. mdpi.comnih.govnih.gov These studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

For derivatives of scaffolds like this compound, SAR studies would systematically explore how modifications to different parts of the molecule affect its biological function. Key aspects to investigate would include:

Substitution on the amine group: The nature of the substituent on the 3-amine group can significantly impact activity. For example, in a series of spautin-1 analogues, increasing the chain length between a secondary amine and a phenyl group dramatically increased activity. mdpi.com

Stereochemistry: The three-dimensional arrangement of atoms is often critical for biological activity. As seen with certain 1,4-dihydropyridine (B1200194) derivatives, different stereoisomers can have vastly different potencies. usf.edu

Modifications to the tetrahydrofuran ring: While the gem-difluoro group at the 4-position is a defining feature, other modifications to the ring could be explored to fine-tune activity.

Pharmacokinetic and Pharmacodynamic Considerations of Scaffold Derivatives

The successful development of a drug requires not only potent biological activity but also favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.gov PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while PD describes what the drug does to the body.

For derivatives of the this compound scaffold, several factors would need to be considered:

Absorption and Bioavailability: The ability of the drug to be absorbed into the bloodstream and reach its target is crucial. Studies on amodiaquine (B18356) analogues have shown that modifications to the chemical structure can lead to moderate to excellent oral bioavailability. nih.gov

Metabolism and Toxicity: The metabolic stability of a compound influences its duration of action and potential for toxicity. The introduction of fluorine atoms, as in the this compound scaffold, is a common strategy to block metabolism at specific sites and reduce the formation of toxic metabolites.

Distribution: The ability of a drug to distribute to the desired tissues is essential for its efficacy. For central nervous system (CNS) targets, the ability to cross the blood-brain barrier is a major challenge. The permeability of BACE-1 inhibitors is a key consideration in their development. nih.gov

Potential as an Intermediate in the Synthesis of Biologically Active Compounds

This compound serves as a valuable fluorinated building block for the synthesis of more complex molecules with potential therapeutic applications. The introduction of the gem-difluoro group on the tetrahydrofuran ring can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability, basicity (pKa), and binding affinity to biological targets. Its utility as a synthetic intermediate is highlighted in the development of novel inhibitors for various enzymes and receptors.

One notable application of a structurally related difluorinated cyclic amine is in the creation of novel Bromodomain-containing protein 4 (BRD4) inhibitors. Although not directly using this compound, a study on the design and synthesis of novel BRD4 inhibitors utilized a 4,4-difluoro-dihydro-pyrimido-triazolo-diazepine-amine core structure. nih.gov In this research, a series of derivatives were synthesized and evaluated for their ability to inhibit BRD4, a protein implicated in cancer. nih.gov

The lead compound from this series, compound 15h , demonstrated significant inhibitory activity against the first bromodomain of BRD4 (BRD4-BD1) and potent suppression of proliferation in MV4-11 leukemia cells. nih.gov This underscores the potential of incorporating a difluorinated heterocyclic scaffold, analogous to this compound, in the design of effective anticancer agents. nih.gov The key findings for the most active compound are summarized in the table below.

Table 1: Biological Activity of BRD4 Inhibitor 15h

| Compound | Target | Assay | IC50 Value (μM) | Cell Line |

|---|---|---|---|---|

| 15h | BRD4-BD1 | Inhibitory Activity Assay | 0.42 | - |

| 15h | Cell Proliferation | Growth Inhibition Assay | 0.51 | MV4-11 |

The synthesis of such complex molecules often involves multi-step reaction sequences where the unique structural and electronic properties of intermediates like this compound can be strategically exploited. The presence of the amine group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures.

While direct examples of the incorporation of this compound into late-stage clinical candidates are not extensively documented in the public domain, the principles of medicinal chemistry suggest its value. The strategic placement of fluorine atoms is a common and effective strategy in drug design to modulate pharmacokinetics and pharmacodynamics. Therefore, this compound represents a promising starting material for the generation of new chemical entities with improved drug-like properties.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated organic compounds, including amines, is a rapidly advancing field. alfa-chemistry.combeilstein-journals.orgnumberanalytics.com Current methods for producing fluorinated amines often involve hydrogenation reduction of corresponding nitro compounds or fluoroamination of alkenes. alfa-chemistry.com For instance, p-trifluoromethylaniline can be synthesized from p-trifluoromethylnitrobenzene using a Pd/C catalyst. alfa-chemistry.com A key area of future research will be the development of more sustainable and efficient synthetic pathways to 4,4-Difluorotetrahydrofuran-3-amine and its derivatives.

Key research directions include:

Enzymatic Synthesis: The use of enzymes in the synthesis of fluorinated compounds is a promising green chemistry approach. nih.gov Research into enzymes like transaminases and reductive aminases could lead to highly selective and environmentally benign routes to chiral this compound. nih.gov Fluorinases, which directly form C-F bonds, represent a particularly exciting, though challenging, avenue for the biosynthesis of fluorinated building blocks. nih.gov

Greener Deoxyfluorination Reagents: Traditional deoxyfluorination reagents like DAST can be hazardous. nih.govacs.org Future work will likely focus on developing and utilizing safer and more sustainable alternatives, potentially derived from the valorization of greenhouse gases like SF6. nih.govacs.org

Late-Stage Fluorination: The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable. rsc.orgnih.gov Developing methods for the late-stage fluorination of tetrahydrofuran (B95107) precursors could provide more direct and flexible access to this compound.

Exploration of New Chemical Transformations and Reactivity Patterns

The unique electronic environment created by the gem-difluoro group influences the reactivity of the adjacent amine. Understanding and exploiting these reactivity patterns will be crucial for expanding the synthetic utility of this compound.

Future research in this area may focus on:

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions are powerful tools in organic synthesis. Investigating the hydrosilylation of gem-difluoroallenes to create β-fluorinated vinylsilanes showcases the potential for developing novel transformations involving fluorinated compounds. acs.org Similar strategies could be applied to derivatives of this compound.

Cycloaddition Reactions: Cycloaddition reactions are effective for constructing heterocyclic systems. nih.gov Exploring the participation of this compound or its derivatives in various cycloaddition reactions could lead to the synthesis of novel and complex fluorinated heterocyclic scaffolds. nih.gov

Photoredox Catalysis: Photoredox catalysis has emerged as a mild and efficient method for a variety of chemical transformations. Its application in the cross-dehydrogenative heteroarylation of cyclic amines demonstrates its potential for functionalizing amine-containing rings. nih.gov

Application in Fragment-Based Drug Discovery and Covalent Inhibition

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.govnih.govfrontiersin.org Small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target, and then optimized to produce more potent inhibitors. nih.govnih.gov The unique properties of fluorinated compounds make them highly valuable in this context. drugdiscoverychemistry.com

Future applications of this compound in this area include:

Fluorinated Fragment Libraries: The development of diverse fragment libraries is crucial for successful FBDD campaigns. researchgate.net Incorporating this compound into fragment libraries could provide novel starting points for drug discovery programs, particularly for challenging targets. nih.govresearchgate.net The use of ¹⁹F NMR screening is a powerful technique for identifying binding fragments from such libraries. drugdiscoverychemistry.comresearchgate.net

Covalent Inhibitors: Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of potency and duration of action. acs.orgacs.orgyoutube.com The strategic placement of fluorine atoms can modulate the reactivity of a warhead group, making fluorinated scaffolds like this compound attractive for the design of targeted covalent inhibitors. nih.govresearchgate.net Research into incorporating this building block into molecules with reactive groups like sulfonyl fluorides or fluorosulfates could lead to the development of novel covalent drugs targeting amino acids such as serine or histidine. acs.orgacs.org

Integration with High-Throughput Experimentation and Automation in Synthesis

The increasing demand for novel chemical entities in drug discovery and materials science necessitates the adoption of high-throughput and automated synthesis methods. wikipedia.orgrsc.org These technologies allow for the rapid screening of reaction conditions and the parallel synthesis of compound libraries. wikipedia.orgrsc.org

The integration of this compound into these workflows will be a key future direction:

Automated Synthesis of Fluorinated Compounds: Automated platforms can accelerate the synthesis and optimization of complex molecules. wikipedia.orgnih.gov Developing robust automated protocols for reactions involving this compound will enable the rapid generation of diverse compound libraries for screening.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. rsc.org Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and reproducible manufacturing processes.

Advanced Material Science Applications

The unique properties imparted by fluorine, such as enhanced thermal stability and altered electronic characteristics, make fluorinated compounds attractive for materials science applications. nih.govsigmaaldrich.com

Potential future research in this area includes:

Fluorinated Polymers: The incorporation of fluorinated building blocks like this compound into polymers could lead to materials with novel properties. For example, fluorinated heterocycles are being explored for applications in advanced materials. nih.gov

Organoboron Compounds: Fluorinated organoboron compounds are valuable building blocks in materials science. acs.org Investigating the synthesis of organoboron derivatives of this compound could open up new avenues for the development of advanced materials.

Q & A

Q. What are the recommended synthetic routes for 4,4-difluorotetrahydrofuran-3-amine, and how do reaction conditions influence yield?

The synthesis of fluorinated tetrahydrofuran amines often involves reductive amination or nucleophilic substitution. For example, fluorinated precursors like 4-azidofurazan-3-amine (analogous to methods in ) can be modified via catalytic hydrogenation or Staudinger reactions. Reaction temperature and solvent polarity critically impact stereoselectivity: polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while lower temperatures reduce side reactions like ring-opening .

Q. How can researchers characterize the stereochemistry and purity of this compound?

Key techniques include:

- NMR Spectroscopy : NMR resolves fluorine environments (e.g., axial/equatorial substituents), while NMR identifies amine protons and ring conformers .

- Chiral HPLC : Essential for separating enantiomers, particularly when synthesizing stereoisomers like (3R,4R)-4-fluorotetrahydrofuran-3-amine hydrochloride (CAS 2187426-42-0) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (CHFNO, 123.10 g/mol) and detects impurities .

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound is hygroscopic and prone to hydrolysis due to the electron-withdrawing fluorine atoms. Storage recommendations:

- Temperature : –20°C under inert gas (argon/nitrogen).

- Containers : Sealed, light-resistant vials with PTFE-lined caps to prevent fluorine displacement reactions .

Advanced Research Questions

Q. How does fluorination at the 4,4-positions affect the compound’s reactivity in peptide coupling or organocatalysis?

The electron-withdrawing fluorine atoms increase the amine’s acidity (pK ~8.5–9.0), enhancing its nucleophilicity in acyl transfer reactions. Computational studies (e.g., DFT) show that fluorination stabilizes transition states in asymmetric catalysis, improving enantiomeric excess (ee) by up to 20% compared to non-fluorinated analogs .

Q. Can this compound serve as a precursor for fluorinated peptidomimetics?

Yes. The rigid tetrahydrofuran ring mimics proline’s conformational constraints. For example:

- Fluorescent Probes : Pyrene-labeled derivatives (e.g., C-tetrasubstituted α-amino acids) exhibit solvatochromic shifts in UV/Vis spectra (λ 375–400 nm), useful for studying protein folding .

- Bioactivity : Fluorine enhances metabolic stability, making it valuable in antiviral or anticancer peptide analogs .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

- Docking Simulations : Molecular docking with AutoDock Vina assesses binding affinity to enzymes (e.g., proteases). Fluorine’s van der Waals radius (1.47 Å) improves fit in hydrophobic pockets.

- MD Simulations : Reveal conformational flexibility of the tetrahydrofuran ring under physiological pH, aiding in drug design .

Q. How do stereochemical variations (e.g., cis vs. trans) impact physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.